molecular formula C11H22N2 B7933601 N-Cyclopropyl-N',N'-dimethyl-cyclohexane-1,2-diamine

N-Cyclopropyl-N',N'-dimethyl-cyclohexane-1,2-diamine

Cat. No.: B7933601
M. Wt: 182.31 g/mol
InChI Key: UREHPBDZMSNLAS-UHFFFAOYSA-N
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Description

N-Cyclopropyl-N’,N’-dimethyl-cyclohexane-1,2-diamine: is an organic compound with the molecular formula C11H22N2 It is a derivative of cyclohexane, featuring a cyclopropyl group and two dimethylamino groups attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyclohexane-1,2-diamine Derivative Synthesis:

Industrial Production Methods:

  • Batch Process:

    • The compound can be synthesized in a batch reactor where the reactants are added sequentially, and the reaction conditions are carefully controlled to ensure high yield and purity.
    • The reaction mixture is then purified using techniques such as distillation or chromatography.
  • Continuous Process:

    • In a continuous process, the reactants are continuously fed into a reactor, and the product is continuously removed.
    • This method is advantageous for large-scale production as it allows for better control over reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • N-Cyclopropyl-N’,N’-dimethyl-cyclohexane-1,2-diamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
    • The major products of oxidation include cyclohexanone derivatives and other oxidized forms of the compound.
  • Reduction:

    • Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
    • These reactions typically yield reduced forms of the compound, such as cyclohexane derivatives with fewer double bonds or functional groups.
  • Substitution:

    • The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
    • Common reagents for substitution reactions include halogens, alkyl halides, and other electrophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products:

  • Oxidized derivatives of cyclohexane.
  • Reduced forms of the compound.
  • Substituted cyclohexane derivatives.

Scientific Research Applications

Chemistry:

  • Used as a ligand in coordination chemistry to form complexes with transition metals.
  • Acts as a catalyst in various organic reactions, including cyclopropanation and methylation reactions.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.
  • Used in the synthesis of biologically active molecules and pharmaceuticals.

Medicine:

  • Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
  • Used in drug discovery and development for the synthesis of novel compounds with medicinal properties.

Industry:

  • Employed in the production of specialty chemicals and intermediates.
  • Used in the manufacture of polymers, resins, and other industrial products.

Mechanism of Action

Molecular Targets and Pathways:

  • The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors.
  • It can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways.
  • The exact mechanism of action depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

  • N,N’-Dimethylcyclohexane-1,2-diamine:

    • Similar structure but lacks the cyclopropyl group.
    • Used as a ligand and catalyst in various chemical reactions.
  • Cyclohexane-1,2-diamine:

    • Parent compound without the dimethylamino and cyclopropyl groups.
    • Used in the synthesis of various organic compounds and coordination complexes.
  • N-Cyclopropylcyclohexane-1,2-diamine:

    • Similar structure but lacks the dimethylamino groups.
    • Used in organic synthesis and as a building block for more complex molecules.

Uniqueness:

  • The presence of both cyclopropyl and dimethylamino groups in N-Cyclopropyl-N’,N’-dimethyl-cyclohexane-1,2-diamine makes it unique.
  • This combination of functional groups imparts distinct chemical reactivity and potential applications in various fields.

Properties

IUPAC Name

1-N-cyclopropyl-2-N,2-N-dimethylcyclohexane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-13(2)11-6-4-3-5-10(11)12-9-7-8-9/h9-12H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREHPBDZMSNLAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCC1NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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